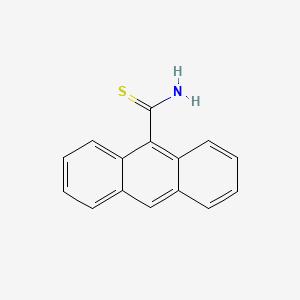

Anthracene-9-thiocarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Anthracene-9-thiocarboxamide is a chemical compound with the empirical formula C15H11NS . It has a molecular weight of 237.32 . It is a solid substance .

Synthesis Analysis

The compound undergoes a [4+4] cycloaddition in the solid state to afford facile synthesis of the cycloadduct (CA) . The cycloaddition is also reversible in the solid state using heat or mechanical force .Molecular Structure Analysis

The SMILES string of this compound isNC(=S)c1c2ccccc2cc3ccccc13 . The InChI key is DPNDYWVMUNOBFU-UHFFFAOYSA-N . Chemical Reactions Analysis

This compound shows radical-induced photochromism and photomagnetism after Xe lamp light irradiation . It undergoes a [4+4] cycloaddition in the solid state . The cycloaddition is reversible in the solid state using heat or mechanical force .Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 237.32 . The compound undergoes a [4+4] cycloaddition in the solid state .Scientific Research Applications

1. Photophysical Applications

Anthracene derivatives, such as Anthracene-9-thiocarboxamide, are integral in photophysical applications. For example, they are used in OLEDs and triplet-triplet annihilation upconversion. These applications leverage the unique optical properties of anthracene derivatives, such as their fluorescence characteristics, which can be modified through specific substitutions to obtain new physical properties. This adaptability makes them valuable for designing blue-emitting materials (Gray et al., 2015).

2. DNA Detection and SNP Typing

This compound and related compounds have found applications in the field of bioorganic chemistry, particularly in DNA detection and single nucleotide polymorphisms (SNPs) typing. For instance, anthracene-labeled oligonucleotides can effectively detect specific bases in a target DNA sequence, which is crucial for DNA chip-based SNP detection (Saito et al., 2008).

3. Development of Photoactive Materials

This compound derivatives are used to synthesize photoactive materials, such as photoactive poly(amide-imide). These materials exhibit remarkable properties like thermal stability and fluorescence, making them suitable for various industrial applications (Khoee & Zamani, 2007).

4. Fluorescence and Ultraviolet Derivatisation in Chromatography

In chromatographic analysis, derivatives of anthracene, such as anthracene-9-carbonyl chloride, are used as derivatising agents for the detection of hydroxy compounds. This application highlights the role of anthracene derivatives in enhancing detection sensitivity in analytical chemistry (Bayliss et al., 1988).

5. Pharmaceutical and Biological Studies

Anthracene derivatives are also significant in pharmaceutical and biological studies. They are used in developing new fluorescent probes for studying biological systems. Their photophysical properties, like fluorescence in various organic solvents, make them suitable for this purpose (Boldyrev & Molotkovsky, 2004).

Mechanism of Action

Target of Action

Anthracene-9-thiocarboxamide is a unique compound that exhibits thermosalient behavior . The primary targets of this compound are the crystalline structures it forms. These structures are influenced by a combination of hydrogen bonds and weaker interlayer interactions .

Mode of Action

The compound interacts with its targets through a process of strong anisotropic thermal expansion . This means that the compound expands differently in different directions when heated or cooled. This unique interaction leads to significant changes in the crystalline structures, which is a key aspect of its mode of action .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily physical rather than biochemical. The compound influences the formation and behavior of crystalline structures through thermal expansion . The downstream effects of this include the spontaneous fracturing and jumping of the crystalline material upon cooling .

Result of Action

The most notable result of this compound’s action is its thermosalient behavior. Upon cooling, the crystalline material spontaneously fractures and jumps . This is a direct result of the strong anisotropic thermal expansion that the compound undergoes .

Action Environment

The action of this compound is highly dependent on environmental factors, particularly temperature. The thermosalient behavior of the compound is triggered by cooling . Therefore, the compound’s action, efficacy, and stability would be significantly influenced by the temperature of its environment.

Safety and Hazards

Future Directions

The compound has been discovered to show radical-induced photochromism and photomagnetism after Xe lamp light irradiation . This study finds a simple radical-actuated photochromic molecule for constructing a novel system of photochromic materials . The strategy of designing molecules with unused donors can be applied to achieve separations or volatile liquid stabilization .

Biochemical Analysis

Molecular Mechanism

Its thermosalient behavior suggests that it may exert its effects at the molecular level through physical interactions with biomolecules

Temporal Effects in Laboratory Settings

In laboratory settings, Anthracene-9-thiocarboxamide exhibits thermosalient behavior upon cooling . This behavior, characterized by spontaneous fracturing and jumping of the crystalline material, is consistent over time

Properties

IUPAC Name |

anthracene-9-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NS/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H,(H2,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPNDYWVMUNOBFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=S)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1347815-19-3 |

Source

|

| Record name | 1347815-19-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[(E)-3-(3-bromo-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2887282.png)

![N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-ethoxypropyl)oxamide](/img/structure/B2887286.png)

![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2887290.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2887291.png)

![3-(2,6-Difluorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea](/img/structure/B2887292.png)

![3-{[(Furan-2-ylmethyl)-amino]-methyl}-7-methyl-1H-quinolin-2-one](/img/structure/B2887293.png)

![3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B2887297.png)

![(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B2887300.png)